2-Bromo-6-methyl-4-nitroaniline
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-6-methyl-4-nitroaniline and related compounds involves complex organic reactions, including acetylation, nitration, and various catalytic processes. For instance, an improvement in the synthesis technique for 2-methyl-6-nitroaniline, a closely related compound, was achieved by detaching acetylation and nitration into two parts, allowing for easier temperature control during the nitration process, with a yield of 59.4% and purity up to 99.68% (Sun Cheng-hui, 2009).
Molecular Structure Analysis
Molecular structure analysis of 2-Bromo-6-methyl-4-nitroaniline derivatives reveals detailed insights into their crystallographic configurations. For example, the crystal structures of 2-methyl-6-nitroanilinium bromide and iodide showcase how hydrocarbon layers and ionic layers interact via hydrogen bonds to form infinite chains, highlighting the compound's intricate molecular interactions (A. Lemmerer & D. Billing, 2006).
Chemical Reactions and Properties
Chemical reactions involving 2-Bromo-6-methyl-4-nitroaniline are characterized by their hydrogen bonding and potential energy surface dynamics. For example, theoretical calculations on 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts revealed energy barriers for the rotation of the nitro group, indicating the significant impact of molecular interactions on their chemical behavior (Volodymyr V. Medviediev & M. Daszkiewicz, 2021).
Scientific Research Applications
Application 1: Design and Synthesis of CK2 Inhibitors and Telmisartan-Glitazone Hybrid Analogs
- Summary of the Application : 2-Bromo-6-methyl-4-nitroaniline is used in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome .
Application 2: Electrospinning Technique
- Summary of the Application : 2-Methyl-4-nitroaniline, a compound similar to 2-Bromo-6-methyl-4-nitroaniline, has been used in preparing in-plane aligned nanofibers by the electrospinning technique .
- Results or Outcomes : The result of this process is the formation of in-plane aligned nanofibers. These nanofibers can have various applications, such as in the fabrication of nanocomposites, sensors, and tissue engineering scaffolds .
Application 3: Organic Synthesis
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-methyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNWQCOXGLGSRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303612 | |
Record name | 2-bromo-6-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methyl-4-nitroaniline | |
CAS RN |
102170-56-9 | |
Record name | 2-bromo-6-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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